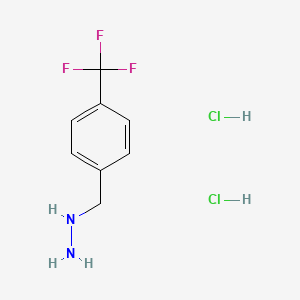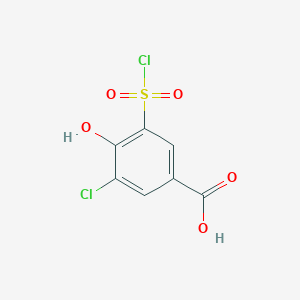
3-Chloro-5-(chlorosulfonyl)-4-hydroxybenzoic acid
概要
説明
3-Chloro-5-(chlorosulfonyl)-4-hydroxybenzoic acid (CCH) is a chlorinated aromatic acid that has a broad range of applications in both scientific research and industrial processes. CCH is a versatile compound that can be used as a reagent in a variety of reactions, as a catalyst in reactions involving the formation of polymers or as a substrate for enzyme-catalyzed reactions. In addition, CCH has been used in the production of pharmaceuticals and other chemicals, as well as in the development of new materials. CCH has also been used in the development of novel catalysts and in the synthesis of new compounds.
科学的研究の応用
Synthesis of Antimicrobial Compounds
The synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, a key intermediate in creating antimicrobial 3-quinolinecarboxylic acid drugs, highlights the utility of chlorohydroxybenzoic acids in developing new pharmaceuticals. The process involves several steps including nitration, esterification, and hydrolysis, demonstrating the compound's versatility in organic synthesis (Zhang et al., 2020).
Antibiotic Biosynthesis
In the field of antibiotic biosynthesis, chlorinated analogs of 3-amino-5-hydroxybenzoic acid, a compound structurally similar to 3-Chloro-5-(chlorosulfonyl)-4-hydroxybenzoic acid, have been synthesized for studies related to several important classes of antibiotics (Becker, 1984).
Pharmaceutical Research
3-Chloro-5-hydroxybenzoic acid has been identified as a selective GPR81 agonist with potential antilipolytic effects in vivo, especially in obesity models. This discovery underscores the compound's significance in pharmaceutical research, particularly in metabolic disorders (Dvorak et al., 2012).
Environmental and Chemical Applications
The study of chlorobenzoic acids, including compounds similar to this compound, has revealed their potential in environmental applications. For example, photodecomposition studies have shown how these compounds can degrade under certain conditions, which is important for environmental remediation and understanding the behavior of these compounds in nature (Crosby & Leitis, 1969).
作用機序
Target of Action
The primary target of 3-Chloro-5-(chlorosulfonyl)-4-hydroxybenzoic acid is the lactate receptor GPR81 . GPR81, also known as HCAR1, is a receptor that is activated by lactate and plays a significant role in the regulation of lipolysis in adipose tissue .
Mode of Action
This compound acts as a potent, orally active, and selective agonist for the lactate receptor GPR81 . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound binds to the GPR81 receptor, activating it.
Biochemical Pathways
The activation of the GPR81 receptor by this compound influences the biochemical pathway of lipolysis, the breakdown of fats and other lipids by hydrolysis to release fatty acids
Result of Action
The activation of the GPR81 receptor by this compound results in the inhibition of lipolysis, reducing the breakdown of fats into fatty acids . This can have significant effects at the molecular and cellular levels, potentially influencing metabolic processes and energy regulation.
生化学分析
Biochemical Properties
3-Chloro-5-(chlorosulfonyl)-4-hydroxybenzoic acid plays a crucial role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with lactate receptors such as GPR81, acting as a selective agonist . This interaction leads to a decrease in triglyceride lipolysis in adipose tissue, similar to the effects of niacin but without the associated side effects .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to stimulate lipolysis in adipose tissue by activating GPR81 receptors . This activation leads to a reduction in triglyceride levels, impacting overall cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an agonist for the GPR81 receptor, leading to enzyme activation and subsequent changes in gene expression . This mechanism involves the binding of the compound to the receptor, triggering a cascade of intracellular events that result in the observed biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound is stable under standard conditions and exhibits consistent activity in both in vitro and in vivo studies . Long-term exposure to the compound has shown sustained effects on cellular function, particularly in the regulation of lipid metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that at lower doses, the compound effectively stimulates lipolysis without adverse effects . At higher doses, there may be toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in specific metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes and cofactors that regulate the breakdown and synthesis of triglycerides . This interaction affects metabolic flux and the levels of various metabolites, contributing to its overall biochemical effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement and localization within the cell . This distribution is crucial for its activity, as it ensures that the compound reaches its target sites effectively.
Subcellular Localization
The subcellular localization of this compound is essential for its function. It is directed to specific compartments or organelles within the cell, where it exerts its effects . Targeting signals and post-translational modifications play a role in this localization, ensuring that the compound is active in the appropriate cellular context.
特性
IUPAC Name |
3-chloro-5-chlorosulfonyl-4-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2O5S/c8-4-1-3(7(11)12)2-5(6(4)10)15(9,13)14/h1-2,10H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWRFXYMSFNUBMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1S(=O)(=O)Cl)O)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B1455608.png)
![3-Azabicyclo[3.2.1]octan-8-ylmethanol](/img/structure/B1455610.png)
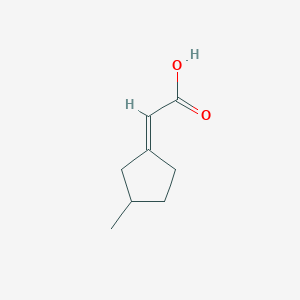
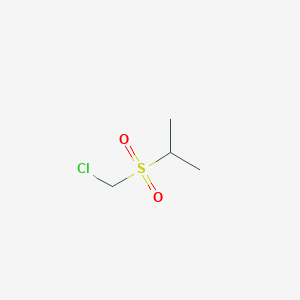
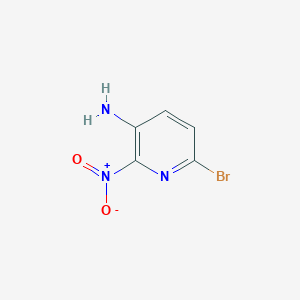
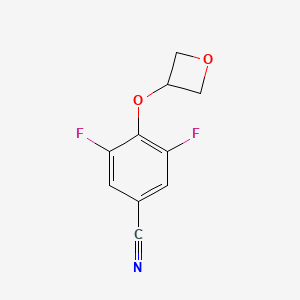
![3-[4-(Trifluoromethyl)phenyl]oxetan-3-amine hydrochloride](/img/structure/B1455621.png)
![[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1455622.png)

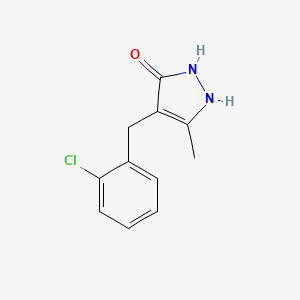
![2,7-Dichlorothiazolo[5,4-c]pyridine](/img/structure/B1455626.png)
amine dihydrochloride](/img/structure/B1455629.png)
![[3-Methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]amine hydrobromide](/img/structure/B1455630.png)
